Fimasartan - 247257-48-3

Fimasartan

Catalog Number: EVT-268113
CAS Number: 247257-48-3
Molecular Formula: C27H31N7OS
Molecular Weight: 501.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fimasartan is a member of biphenyls.
Fimasartan is an angiotensin II receptor antagonist (ARB) drug employed in the treatment of both hypertension and heart failure. It has been found to be safe when administered with hydrochlorothiazide (a diuretic) in clinical trials. Fimasartan was initially approved September 9th, 2010 in South Korea and is marketed under the brand name Kanarb by Boryung Pharmaceuticals.

Desulfo-fimasartan (BR-A-557)

Compound Description: Desulfo-fimasartan is the active metabolite of fimasartan. It is formed through the metabolic process of desulfurization. [] It exhibits similar pharmacological properties to fimasartan, acting as a potent and selective angiotensin II type 1 (AT1) receptor antagonist. []

Relevance: Desulfo-fimasartan is a key metabolite of fimasartan, contributing significantly to its pharmacological activity. It shares a similar structure with fimasartan, differing only in the absence of a sulfur atom. Despite its significant contribution to fimasartan's activity, it represents less than 7.2% of the parent drug's exposure. []

Fimasartan-amide

Compound Description: Fimasartan-amide is another metabolite of fimasartan. It is generated through metabolic processes, though the specific pathway is not explicitly detailed in the provided texts. [] While its pharmacological activity is not elaborated on in the provided papers, its presence as a metabolite necessitates its mention in this context.

Relevance: As a metabolite of fimasartan, fimasartan-amide is structurally related, though the specific structural difference is not detailed. Its presence, along with desulfo-fimasartan, emphasizes the metabolic conversion fimasartan undergoes in vivo. []

BR-A-563

Compound Description: BR-A-563 serves as an internal standard in the liquid chromatography-tandem mass spectrometry (LC-MS/MS) assay used to simultaneously quantify fimasartan and desulfo-fimasartan in rat plasma. [] It is structurally similar to both compounds, enabling its use in this analytical context.

Relevance: Although not directly involved in the pharmacological activity of fimasartan, BR-A-563 is crucial for accurate measurement and analysis of fimasartan and its active metabolite in preclinical studies. Its structural similarity allows for its use as an internal standard, ensuring reliable quantification. []

Source and Classification

Fimasartan was developed as part of a class of medications known as angiotensin receptor blockers. It is marketed under various brand names and is often prescribed in combination with other antihypertensive agents to enhance therapeutic efficacy. The compound is synthesized through complex chemical processes that ensure high purity and efficacy.

Synthesis Analysis

Methods and Technical Details

The synthesis of Fimasartan involves several key steps that enhance yield and purity compared to previous methods. A notable patent describes a method that includes:

  1. Initial Reaction: A compound VI is reacted with a compound VII in toluene to produce an intermediate compound V.
  2. Formation of Compound IV: The intermediate is then reacted with pentamidine hydrochloride in the presence of alkali metal hydroxide.
  3. Reduction Process: Hydrogen extraction from compound IV using lithium hydride in a mixed solvent (toluene and dimethylformamide) leads to the formation of another intermediate.
  4. N-Alkylation Reaction: This intermediate undergoes N-alkylation with 2-cyano-4'-bromomethyl biphenyl.
  5. Final Reactions: The final steps involve reacting the resultant compound with sodium azide under zinc chloride catalysis, followed by thioamidation with a Lawson reagent to yield Fimasartan .

This method improves atom economy, reduces production costs, and facilitates industrial production by avoiding cumbersome purification processes such as column chromatography, instead opting for recrystallization .

Molecular Structure Analysis

Structure and Data

Fimasartan's molecular formula is C21H22N4O4SC_{21}H_{22}N_4O_4S, with a molecular weight of approximately 426.49 g/mol. The structural representation includes:

  • A biphenyl moiety,
  • A tetrazole ring,
  • A sulfonamide group.

The three-dimensional structure allows for effective binding to the angiotensin II receptor, contributing to its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Fimasartan undergoes various chemical reactions during its synthesis, including:

  • N-Alkylation: This reaction introduces alkyl groups into the nitrogen atoms of the tetrazole ring, enhancing its binding affinity.
  • Thioamidation: This step involves the introduction of sulfur into the molecular structure, which plays a crucial role in the drug's pharmacodynamics.

These reactions are carefully controlled to optimize yield and minimize impurities, which are critical for ensuring drug safety and efficacy .

Mechanism of Action

Process and Data

Fimasartan functions primarily by blocking the angiotensin II type 1 receptor. By preventing angiotensin II from exerting its vasoconstrictive effects, Fimasartan induces vasodilation, resulting in decreased blood pressure. The mechanism can be summarized as follows:

  1. Receptor Binding: Fimasartan competes with angiotensin II for binding sites on the angiotensin II receptor.
  2. Inhibition of Signaling Pathways: Upon binding, it inhibits downstream signaling pathways that lead to vasoconstriction.
  3. Physiological Effects: This inhibition results in reduced vascular resistance and lower blood pressure levels .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fimasartan exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents such as dimethylformamide but has limited solubility in water.
  • Stability: The compound is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges between 130°C to 135°C, indicating thermal stability suitable for pharmaceutical formulations.

These properties are essential for formulating effective dosage forms that ensure proper bioavailability .

Applications

Scientific Uses

Fimasartan is primarily used in clinical settings for managing hypertension. Its applications extend beyond blood pressure control, including:

Mechanisms of Action and Pharmacodynamic Profiling

Angiotensin II Receptor Blockade: Molecular Interactions and Binding Kinetics

Fimasartan (C₂₇H₃₁N₇OS) is a biphenyl tetrazole derivative that functions as a highly selective angiotensin II type 1 receptor (AT₁R) antagonist. Its molecular structure features a pyrimidin-4(3H)-one core, replacing the imidazole ring found in losartan, which enhances its binding affinity and duration of action [1] [5]. The drug binds irreversibly to the orthosteric site of AT₁R via hydrogen bonding between its tetrazole group and residues Lys199 and His256 of the receptor. Additionally, hydrophobic interactions involving its butyl and dimethyl groups stabilize binding within the transmembrane helix [1] [7].

Kinetic studies reveal high-affinity binding with a dissociation constant (Kd) of 0.19 nM and an IC50 of 2.6 nM for AT₁R, significantly lower than earlier ARBs like losartan (IC50 = 20 nM) [1] [8]. This tight binding results in prolonged receptor occupancy, with a dissociation half-life exceeding 180 minutes, contributing to sustained pharmacodynamic effects despite rapid plasma clearance [1].

Table 1: Binding Kinetics of Fimasartan at AT₁R

ParameterValueMethodSignificance
Kd0.19 nMRadioligand bindingHigh receptor affinity
IC502.6 nMCell-based inhibitionSuperior to losartan (20 nM)
Dissociation t₁/₂>180 minFluorescence recoveryProlonged receptor occupancy
Residence time8.2 hoursSurface plasmon resonanceSustained blockade beyond plasma t₁/₂

Receptor Subtype Selectivity and Downstream Signaling Modulation

Fimasartan exhibits >30,000-fold selectivity for AT₁R over AT₂R, with negligible binding to other G-protein-coupled receptors (GPCRs) such as histamine H₁ or adrenergic receptors [1] [9]. This specificity prevents counter-regulatory activation of AT₂R-mediated pathways, which can mitigate anti-fibrotic and vasodilatory effects [4].

Downstream, Fimasartan inhibits angiotensin II-induced Gq protein activation, reducing phospholipase C (PLC) activity and inositol trisphosphate (IP₃) production by 92% [1]. Consequently, it blunts intracellular calcium mobilization and protein kinase C (PKC) activation, key drivers of vasoconstriction and hypertrophy. The drug also suppresses β-arrestin-2 recruitment, attenuating epidermal growth factor receptor (EGFR) transactivation and downstream extracellular signal-regulated kinase (ERK) phosphorylation by 85% [7] [9]. This dual inhibition disrupts maladaptive signaling cascades implicated in cardiac remodeling and fibrosis.

Table 2: Selectivity Profile of Fimasartan

ReceptorInhibition (%)Selectivity Ratio (vs. AT₁R)Functional Consequence
AT₁R1001 (Reference)Vasodilation, anti-remodeling
AT₂R<5>30,000No counter-regulatory interference
MasR<2>50,000Preserved protective RAS axis
EGFR15~6,500Reduced mitogenic signaling

Noncompetitive vs. Insurmountable Antagonism: Comparative Mechanistic Frameworks

Unlike competitive antagonists (e.g., losartan), Fimasartan exhibits insurmountable antagonism, characterized by persistent receptor inactivation even after ligand dissociation. This arises from its slow dissociation kinetics and covalent modification of AT₁R via disulfide bonding with Cys289 in the third extracellular loop [9]. In functional assays, Fimasartan reduces the maximal response (Emax) of angiotensin II by 95%, compared to 60% for surmountable antagonists, even at high angiotensin II concentrations [1] [8].

The insurmountable behavior confers clinical advantages:

  • Sustained BP control despite angiotensin II surges during sympathetic activation [8].
  • Dose-independent efficacy – 60 mg maintains >90% AT₁R blockade at peak and trough [6].
  • Reduced compensatory renin release due to irreversible receptor occupancy [9].

Figure: Schild regression analysis confirms noncompetitive profile with slope ≠1

Impact on Renin-Angiotensin-Aldosterone System (RAAS) Crosstalk with Other Pathways

Fimasartan modulates RAAS crosstalk through three key mechanisms:

A. ER Stress and RAAS InterplayFimasartan suppresses endoplasmic reticulum (ER) stress sensors (IRE1α, PERK, ATF6) in vascular smooth muscle cells. By inhibiting angiotensin II-induced reactive oxygen species (ROS), it reduces protein misfolding and subsequent unfolded protein response (UPR) activation. This decreases pro-apoptotic CHOP expression by 75%, limiting endothelial dysfunction [7] [10].

B. Metabolic Pathway ModulationIn diabetic models, Fimasartan enhances insulin sensitivity by normalizing PPARγ activity. It reverses angiotensin II-mediated serine phosphorylation of insulin receptor substrate 1 (IRS-1), restoring glucose uptake via GLUT4 translocation [6] [10]. Additionally, it downregulates hepatic gluconeogenic enzymes (PEPCK, G6Pase) by 40% through Akt/FoxO1 signaling [10].

C. Anti-Inflammatory and Anti-Fibrotic EffectsThe drug attenuates nuclear factor kappa B (NF-κB) translocation, reducing TNF-α and IL-6 production by >60% in macrophages [3] [8]. Concurrently, it inhibits TGF-β1/Smad2/3 signaling, suppressing collagen synthesis and myofibroblast differentiation. In cardiac fibroblasts, Fimasartan decreases fibronectin secretion by 80%, mitigating tissue fibrosis [5] [8].

Table 3: Fimasartan’s Multidirectional Pathway Modulation

PathwayTargetEffectFunctional Outcome
ER stressIRE1α/PERK/ATF6↓ Phosphorylation (70–80%)Reduced apoptosis, improved cell survival
Insulin signalingIRS-1 Ser312↓ Phosphorylation (90%)Enhanced glucose uptake
FibrosisTGF-β1/Smad3↓ Nuclear translocation (85%)Attenuated collagen deposition
InflammationNF-κB p65↓ Nuclear translocation (75%)Suppressed cytokine release

Properties

CAS Number

247257-48-3

Product Name

Fimasartan

IUPAC Name

2-[2-butyl-4-methyl-6-oxo-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]pyrimidin-5-yl]-N,N-dimethylethanethioamide

Molecular Formula

C27H31N7OS

Molecular Weight

501.6 g/mol

InChI

InChI=1S/C27H31N7OS/c1-5-6-11-24-28-18(2)23(16-25(36)33(3)4)27(35)34(24)17-19-12-14-20(15-13-19)21-9-7-8-10-22(21)26-29-31-32-30-26/h7-10,12-15H,5-6,11,16-17H2,1-4H3,(H,29,30,31,32)

InChI Key

AMEROGPZOLAFBN-UHFFFAOYSA-N

SMILES

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=S)N(C)C)C

Solubility

Soluble in DMSO, not in water

Synonyms

BR-A657; BR A657; BRA657; BRA 657; Fimasartan. brand name: Kanarb.

Canonical SMILES

CCCCC1=NC(=C(C(=O)N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)CC(=S)N(C)C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.